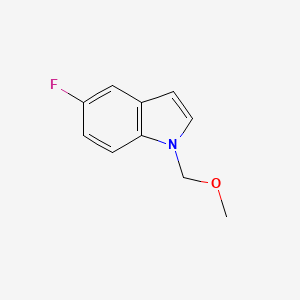

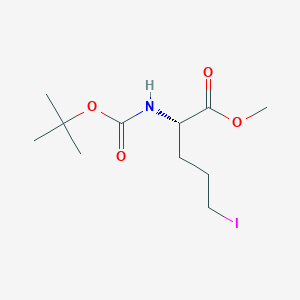

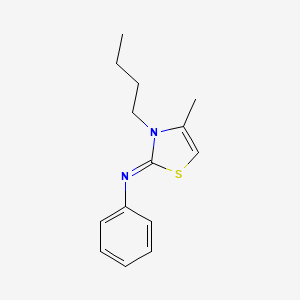

5-fluoro-1-(methoxymethyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of a fluorine atom into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

Fluorinated compounds can be synthesized through various methods. For instance, 5-fluorouracil (5-FU), a widely used fluorinated pyrimidine, can be synthesized by reacting with formaldehyde to form a mixture of N1-hydroxymethylene-5-fluorouracil, N3-hydroxymethylene-5-fluorouracil, and N1,N3-dihydroxymethylene-5-fluorouracil .Molecular Structure Analysis

The molecular structure of fluorinated compounds is often analyzed using techniques like X-ray diffraction . The fluorine atom in these compounds often reveals a cylindrical shape in its deformation electron density .Chemical Reactions Analysis

The reactivity of fluorinated compounds like 5-fluorouracil has been studied using density functional theory (DFT) calculations . The oxidation of 5-fluorouracil by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water is feasible through a proton-coupled electron transfer (PCET) mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the high electronegativity of fluorine, its low propensity to engage in hydrogen bond formation, the strength of the C–F bond, and the relatively small size of fluorine relative to other potential substituents .Applications De Recherche Scientifique

Electrochemical Charge Storage Materials

Research led by Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material. This material demonstrated superior electrochemical properties compared to its counterparts, making it a promising candidate for supercapacitor applications (Wang et al., 2019).

Antituberculosis Activity

Karalı et al. (2007) synthesized derivatives of 5-fluoro-1H-indole-2,3-dione and evaluated their antituberculosis activity against Mycobacterium tuberculosis H37Rv. This study highlighted the potential of 5-fluoroindole derivatives as antituberculosis agents (Karalı et al., 2007).

Synthetic Methodology and Chemical Synthesis

A study by Ichikawa et al. (2002) described the disfavored 5-endo-trig cyclizations for 1,1-difluoro-1-alkenes with nitrogen and other nucleophiles, utilizing the properties of fluorine to synthesize fluorinated indoles and other heterocycles. This work demonstrated the versatility of fluorinated indoles in synthetic chemistry (Ichikawa et al., 2002).

Antioxidant and Cytotoxicity Properties

Goh et al. (2015) investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives synthesized from reactions involving 5-methoxytryptamine. These derivatives showed moderate antioxidant properties and mild toxicity at effective concentrations, suggesting potential applications in food chemistry and pharmacology (Goh et al., 2015).

Synthetic Cannabinoids and Legal Highs

Mogler et al. (2018) detected 5F-MDMB-PICA, a synthetic cannabinoid derived from indole structures, in "legal high" products and human urine samples. This study contributes to the understanding of the proliferation and detection of synthetic cannabinoids in the market and biological samples (Mogler et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds such as 5-fluorouracil are known to target enzymes like thymidylate synthase . These enzymes play a crucial role in DNA synthesis, making them a strategic target for anticancer drugs .

Mode of Action

Compounds with similar structures, such as 5-fluorouracil, are known to inhibit the action of thymidylate synthase, thereby blocking the synthesis of dna . This results in the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to interfere with the pyrimidine synthesis pathway, particularly affecting the production of thymidylate, a crucial component of dna .

Pharmacokinetics

Similar compounds like 5-fluorouracil have been studied, and it is known that they are rapidly cleared from the body, primarily through renal excretion .

Result of Action

Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells, by inhibiting dna synthesis .

Action Environment

It is known that the effectiveness of similar compounds like 5-fluorouracil can be influenced by factors such as the presence of certain enzymes and the rate of drug metabolism .

Safety and Hazards

Orientations Futures

The medicinal applications of fluorinated drugs continue to expand rapidly, in part because of new developments in fluorine chemistry that extend the range of compounds that can readily be prepared with fluorine substitution, and because of the increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

Propriétés

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)

![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)

![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)

![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2628880.png)